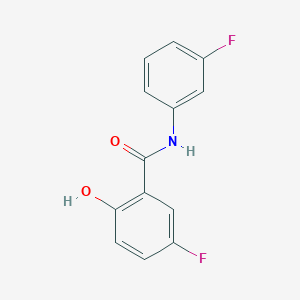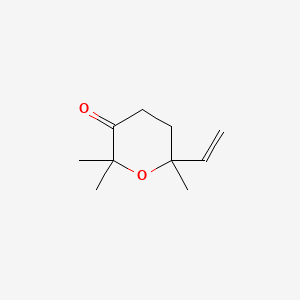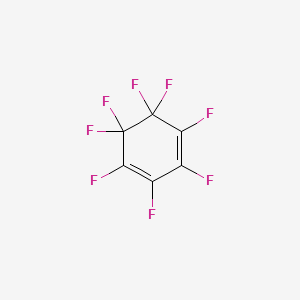
14-Methyl Prostaglandin E1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Methyl Prostaglandin E1 is a synthetic analogue of Prostaglandin E1, a naturally occurring prostaglandin with significant biological activities. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor. This compound has been modified to enhance its stability and efficacy for various medical and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl Prostaglandin E1 typically involves the modification of the core structure of Prostaglandin E1. One common approach is the introduction of a methyl group at the 14th carbon position. This can be achieved through a series of chemical reactions, including selective methylation and subsequent purification steps. The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet pharmaceutical standards.
化学反应分析
Types of Reactions: 14-Methyl Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
14-Methyl Prostaglandin E1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of prostaglandins.
Biology: Investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Explored for its potential therapeutic applications, such as the treatment of cardiovascular diseases and the induction of labor.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 14-Methyl Prostaglandin E1 involves its interaction with specific receptors on the surface of target cells. These receptors are part of the prostaglandin receptor family, which includes various subtypes with distinct functions. Upon binding to its receptor, this compound activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
相似化合物的比较
Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.
Prostaglandin E2: Another naturally occurring prostaglandin with similar but distinct biological activities.
Misoprostol: A synthetic analogue of Prostaglandin E1, used for its gastroprotective and labor-inducing effects.
Uniqueness: 14-Methyl Prostaglandin E1 is unique due to the presence of the methyl group at the 14th carbon position, which enhances its stability and efficacy compared to its parent compound. This modification allows for more targeted and prolonged therapeutic effects, making it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
41692-11-9 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-11-18(22)15(2)13-17-16(19(23)14-20(17)24)10-8-5-6-9-12-21(25)26/h13,16-18,20,22,24H,3-12,14H2,1-2H3,(H,25,26)/b15-13+/t16-,17-,18+,20-/m1/s1 |
InChI 键 |
OZMYPGMSQVIWNC-YAITVPFGSA-N |
手性 SMILES |
CCCCC[C@@H](/C(=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)/C)O |
规范 SMILES |
CCCCCC(C(=CC1C(CC(=O)C1CCCCCCC(=O)O)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


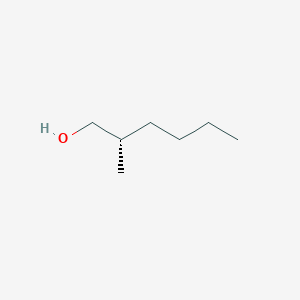
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

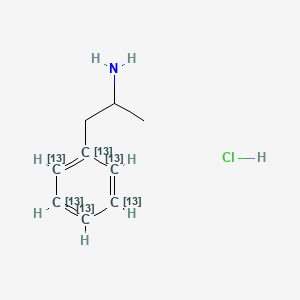
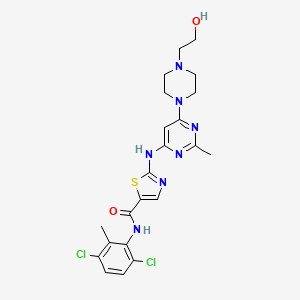
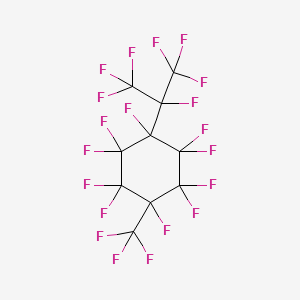
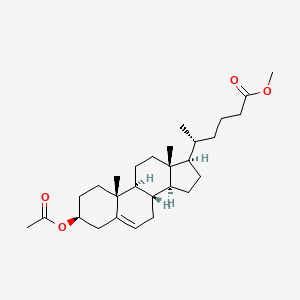

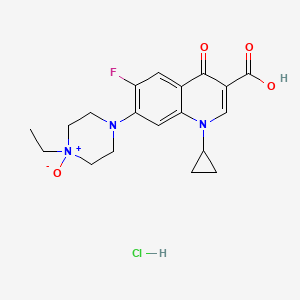
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
